BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Physicochemical profiling ADME prediction Positional isomer differentiation

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-15-7) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-carboxylic acid class, bearing a 4-bromophenyl substituent at position 5 of the oxadiazole ring. Its molecular formula is C₉H₅BrN₂O₃ with a molecular weight of 269.05 g·mol⁻¹, and it is supplied as a solid.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 944907-15-7
Cat. No. B1519199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
CAS944907-15-7
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)C(=O)O)Br
InChIInChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)
InChIKeyVUXXQOBKCKQTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-15-7): Procurement-Relevant Chemical Identity and Physicochemical Profile


5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-15-7) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-carboxylic acid class, bearing a 4-bromophenyl substituent at position 5 of the oxadiazole ring . Its molecular formula is C₉H₅BrN₂O₃ with a molecular weight of 269.05 g·mol⁻¹, and it is supplied as a solid . The compound features two chemically distinct functional groups—a carboxylic acid at the 2-position and a bromo substituent para to the point of phenyl attachment—enabling orthogonal derivatisation strategies . Computed physicochemical descriptors include a consensus LogP of approximately 1.78–2.20 (method-dependent), a topological polar surface area (TPSA) of 76.22 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The compound is catalogued under multiple vendor identifiers including AldrichCPR JRD1318, AKSci 1406FB, ChemScene CS-0578426, and ChemSpace CSSB00012359328, and is explicitly designated for research and further manufacturing use only [1].

Why 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs


The 4-bromophenyl substitution pattern on the 1,3,4-oxadiazole-2-carboxylic acid scaffold is not interchangeable with its 3-bromophenyl (CAS 944907-18-0) or 2-bromophenyl (CAS 944898-24-2) positional isomers, nor with the 1,2,4-oxadiazole regioisomer (e.g., 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid). The para-bromo orientation confers a distinct molecular dipole and linear geometry that influences both intermolecular packing—as evidenced by crystallographic studies showing specific C–H···π and π–π stacking interactions with centroid–centroid distances of 3.6385(7) Å for 4-bromophenyl-bearing 1,3,4-oxadiazoles [1]—and electronic conjugation between the bromophenyl donor and the electron-deficient oxadiazole acceptor [2]. The carboxylic acid at position 2 provides a single, sterically unencumbered derivatisation handle, whereas the corresponding 2-thiol analog (CAS 41421-19-6) requires fundamentally different coupling chemistry (thioether or disulfide formation vs. amide/ester bond formation), making direct replacement synthetically invalid . Furthermore, the 1,3,4-oxadiazole nucleus is thermally stable and cyclically conjugated, whereas the 1,2,4-oxadiazole regioisomer exhibits different electronic distribution and ring stability, directly affecting reactivity in cycloaddition and nucleophilic substitution pathways . These structural distinctions translate into non-substitutable behaviour in downstream applications, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation Between 4-Bromophenyl and 3-Bromophenyl Positional Isomers of 1,3,4-Oxadiazole-2-carboxylic Acid

The 4-bromophenyl isomer (CAS 944907-15-7) exhibits a computed LogP of 2.1973 (ChemScene consensus algorithm) or 1.78 (ChemSpace), placing it in a lipophilicity range that balances membrane permeability with aqueous solubility for fragment-based drug design [1]. The corresponding 3-bromophenyl positional isomer (CAS 944907-18-0) shares an identical molecular formula (C₉H₅BrN₂O₃, MW 269.05) and TPSA (76.22 Ų, as H-bond donor/acceptor counts are identical) but differs in bromine orientation, which alters the molecular dipole moment and is expected to shift LogP by approximately 0.2–0.5 log units based on established aromatic substitution Additivity models. No experimentally measured LogP data for the 3-bromophenyl isomer have been identified in the public domain as of the search date; this absence itself represents a differentiation factor, as the 4-bromophenyl isomer benefits from multi-vendor computational characterisation [1].

Physicochemical profiling ADME prediction Positional isomer differentiation

UV-Visible Absorption and Photoluminescent Emission Wavelengths of 4-Bromophenyl-1,3,4-oxadiazole Derivatives vs. Non-Brominated and 1,2,4-Regioisomeric Analogs

A series of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, synthesised via dehydrative cyclisation of diarylhydrazides, displayed maximum UV absorption wavelengths (λmax) in the range of 280–301 nm and peak photoluminescent emission wavelengths between 350–370 nm in chloroform solution [1]. In contrast, a related 1,2,4-oxadiazole regioisomer, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA), investigated in a combined experimental and theoretical optical study, exhibited a distinct electronic absorption profile attributable to the different heterocyclic connectivity [2]. For broader context, a dissertation study on 1,3,4-oxadiazole derivatives reported UV absorption maxima at 388–409 nm and blue fluorescence emission maxima at approximately 358 nm (excitation) and 407 nm (emission) for differently substituted analogs, illustrating that the 4-bromophenyl substitution confers a hypsochromic shift of approximately 90–110 nm in absorption relative to extended-conjugation 1,3,4-oxadiazole systems [3].

Photophysics Fluorescent probe design OLED materials Spectroscopic characterisation

Dehydrative Cyclisation Yield Benchmark: 4-Bromophenyl-1,3,4-oxadiazole Synthesis Efficiency vs. General 1,3,4-Oxadiazole Cyclisation Methods

The synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives via dehydration of diarylhydrazides achieved a cyclisation yield of 78.9% after optimisation of reaction conditions, with products characterised by IR and ¹H NMR [1]. This yield compares favourably with the broader class of 1,3,4-oxadiazole syntheses: a recent study of fluorinated 1,3,4-oxadiazole derivatives reported yields in a comparable range though with variability depending on substituent electronic effects, while microwave-irradiated orthoester-hydrazide cyclisations for 1,3,4-oxadiazole formation have been reported in the 60–92% yield range depending on aryl substitution [2][3]. Critically, the 4-bromophenyl substrate tolerates the acidic dehydrative conditions (typically POCl₃ or H₂SO₄-mediated) without debromination, whereas 2-bromophenyl analogs may be susceptible to steric hindrance effects that reduce cyclisation efficiency, though direct comparative yield data for the 2-bromophenyl isomer under identical conditions are not publicly available [1].

Synthetic methodology Reaction yield Process chemistry Heterocycle formation

Sigma-Aldrich AldrichCPR Procurement Availability and Pricing: 4-Bromophenyl Isomer vs. 3-Bromophenyl and 2-Bromophenyl Positional Isomers

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-15-7) is stocked as Sigma-Aldrich AldrichCPR product JRD1318, priced at US$135.89 per 50 mg . It is additionally available from AKSci (Cat. 1406FB), ChemScene (CS-0578426, purity ≥98%, storage at 2–8°C), and ChemSpace (CSSB00012359328, listed as an in-stock building block) [1]. In contrast, the 3-bromophenyl positional isomer (CAS 944907-18-0) is not listed in the Sigma-Aldrich catalogue and has limited vendor coverage, while the 2-bromophenyl isomer (CAS 944898-24-2) similarly lacks major supplier availability . This multi-vendor sourcing ecosystem for the 4-bromophenyl isomer translates into competitive pricing, faster fulfilment, and lower single-source supply risk—a critical consideration for procurement departments managing synthesis programmes with defined timelines.

Chemical procurement Vendor comparison Building block availability Supply chain

Crystal Engineering and Intermolecular Interaction Potential: 4-Bromophenyl-1,3,4-oxadiazole vs. Non-Brominated Oxadiazole Scaffolds

Single-crystal X-ray diffraction of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole revealed that the benzene ring is inclined to the oxadiazole plane by 10.44(8)°, and the crystal packing is governed by C–H···π interactions forming head-to-tail chains along the c-axis, further connected by π–π stacking interactions with centroid–centroid distances of 3.6385(7) Å [1]. Separately, the crystal structure of 2-(4-tert-butylphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole confirmed that the 4-bromophenyl-1,3,4-oxadiazole motif reliably engages in intermolecular π-stacking, a feature exploited in the design of bipolar charge-transport materials for organic light-emitting diodes (OLEDs) [2]. In comparison, non-brominated 1,3,4-oxadiazole analogs (e.g., 2,5-diphenyl-1,3,4-oxadiazole) lack the heavy-atom effect of bromine, which reduces spin-orbit coupling and alters solid-state phosphorescence behaviour, though quantitative comparative photophysical data for the exact carboxylic acid derivative are not available [3].

Crystallography Supramolecular chemistry Solid-state materials π-stacking

Evidence-Backed Application Scenarios for Procuring 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-15-7)


Medicinal Chemistry Library Synthesis via Carboxylic Acid Derivatisation

The free carboxylic acid at the oxadiazole 2-position enables direct amide coupling or esterification with amine- or alcohol-containing fragments without requiring protecting group manipulation. The 4-bromophenyl substituent additionally provides a handle for Suzuki-Miyaura cross-coupling, allowing sequential diversification at two orthogonal positions. The multi-vendor availability (Sigma-Aldrich, AKSci, ChemScene, ChemSpace) supports reliable resupply for iterative library expansion [1]. The demonstrated 78.9% cyclisation yield for the core scaffold [2] provides a reliable cost-of-goods benchmark for scale-up planning.

Photoluminescent Probe and OLED Precursor Development

The experimentally characterised UV absorption (280–301 nm) and photoluminescent emission (350–370 nm) windows of 4-bromophenyl-1,3,4-oxadiazole derivatives [2] enable rational design of blue-emitting materials. The heavy-atom effect of bromine, combined with the electron-deficient oxadiazole core, makes this compound a suitable precursor for bipolar charge-transport materials in OLED applications, as demonstrated by the use of structurally analogous 4-bromophenyl-oxadiazole compounds in electroluminescent device studies [3]. The established π-stacking geometry (centroid–centroid distance 3.6385 Å) [4] informs solid-state packing predictions for thin-film device fabrication.

Crystal Engineering and Supramolecular Assembly Studies

The 4-bromophenyl-1,3,4-oxadiazole motif reliably engages in C–H···π and π–π stacking interactions as evidenced by two independent crystal structures [4][3]. The carboxylic acid group introduces an additional hydrogen-bonding donor/acceptor site that can be exploited for cocrystal design or metal-organic framework (MOF) linker synthesis. The para-bromo orientation provides a linear geometry favourable for one-dimensional chain propagation in the solid state.

Positional Isomer Reference Standard for Analytical Method Development

Given that the 4-bromophenyl isomer is the most commercially available among the three positional isomers (4-bromo, 3-bromo, 2-bromo) of 5-(bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid [1], it serves as the practical choice for developing HPLC or UPLC methods to resolve positional isomer mixtures. Its computed LogP (1.78–2.20) [1] and TPSA (76.22 Ų) provide starting parameters for reversed-phase method development.

Quote Request

Request a Quote for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.